D,L-Buthionine

Übersicht

Beschreibung

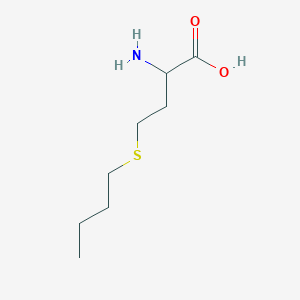

D,L-Buthionine is a compound with the molecular formula C8H17NO2S . It is also known by other names such as DL-Buthionine, Buthionine, and 2-amino-4-butylsulfanylbutanoic acid .

Synthesis Analysis

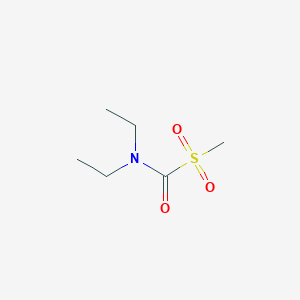

While specific synthesis methods for D,L-Buthionine were not found, it’s known that Buthionine sulfoximine (BSO), a related compound, is used to inhibit the production of glutathione (GSH), a critical component in cellular processes .Molecular Structure Analysis

The molecular structure of D,L-Buthionine consists of a butyl chain attached to a sulfanyl group, which is then attached to another butyl chain. This structure ends with a carboxylic acid group .Chemical Reactions Analysis

D,L-Buthionine may participate in various chemical reactions. For instance, it has been used in the formation of a catechol-derived orto-quinone, which was then detected at 503 nm .Physical And Chemical Properties Analysis

D,L-Buthionine has a molecular weight of 191.29 g/mol. It has two hydrogen bond donors and four hydrogen bond acceptors. Its exact mass and monoisotopic mass are both 191.09799996 g/mol .Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Field

Application

D,L-Buthionine is used as an adjuvant drug to increase the sensitivity of cancer cells to neoplastic agents . It has been reported to enhance the cytotoxic effect of various drugs in cancer cells .

Method

D,L-Buthionine is often used in combination with other chemotherapeutic agents. For instance, it has been combined with copper complexes to enhance their effect on tumor cell viability and oxidative damage . It has also been used to potentiate the therapeutic efficacy of doxorubicin against multidrug resistance protein-expressing tumors .

Results

The combination of D,L-Buthionine with other agents has been shown to increase the apoptotic population of cancer cells, improve cell proliferation effect, and enhance the antitumor effect of both complexes in monolayer and multicellular spheroids .

Drug Delivery Systems

Field

Application

D,L-Buthionine has been used in the development of drug delivery systems, specifically in the creation of nanoformulations .

Method

In one study, D,L-Buthionine was encapsulated in a folate-targeted generation four polyurea dendrimer (PURE G4 -FA 2) and its release profile was followed for 24 hours at pH 7.4 and 37 °C .

Results

The study reported a simple and sensitive method for D,L-Buthionine detection and quantification in the nanoformulations .

Antioxidant Therapy

Field

Application

D,L-Buthionine has been used in antioxidant therapy to investigate the effect of vitamin E administration on BSO-induced glutathione (GSH) depletion .

Method

In a study, hepatic GSH was depleted by intraperitoneal administration of BSO (4 mmol kg −1), twice a day, for 30 days to rats .

Results

The study found that rats fed with vitamin E had partially restored GSH levels in liver and lung, diminished levels of TBARS, and minimized tissue damage .

Enhancement of Chemotherapeutic Efficacy

Field

Application

D,L-Buthionine has been used to enhance the therapeutic efficacy of doxorubicin against multidrug resistance protein-expressing tumors .

Method

In a study, D,L-Buthionine was used as an adjuvant drug with doxorubicin, a potent inhibitor of GSH biosynthesis .

Results

The study found that D,L-Buthionine potentiated the in vivo therapeutic efficacy of doxorubicin .

Oxidative Stress Induction

Application

D,L-Buthionine has been used to induce oxidative stress in cancer cells, which can lead to apoptosis or necrosis .

Method

In a study, D,L-Buthionine was used in combination with copper complexes. The co-treatment with D,L-Buthionine, which inhibits the production of GSH, enhanced the effect of copper complexes on tumor cell viability and oxidative damage .

Results

The study found that the combination of D,L-Buthionine with copper complexes increased the apoptotic population of cancer cells .

Nanoformulation Development

Field

Application

D,L-Buthionine has been used in the development of nanoformulations for potential chemotherapeutics .

Method

In a study, D,L-Buthionine was encapsulated in a folate-targeted generation four polyurea dendrimer and its release profile was followed for 24 hours at pH 7.4 and 37 °C .

Results

Detection and Quantification in Polyurea Dendrimer Nanoformulations

Field

Application

D,L-Buthionine has been used for detection and quantification in polyurea dendrimer nanoformulations .

Method

In a study, D,L-Buthionine was encapsulated in a folate-targeted generation four polyurea dendrimer (PURE G4 -FA 2) and its release profile was followed for 24 hours at pH 7.4 and 37 °C .

Results

Induction of Oxidative Stress in Cancer Cells

Field

Results

Reversal of Multidrug Resistance

Application

D,L-Buthionine has been used to reverse multidrug resistance in cancer treatment .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955062 | |

| Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-Buthionine | |

CAS RN |

4378-14-7 | |

| Record name | Buthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

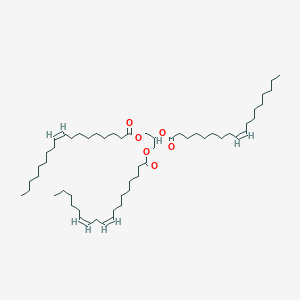

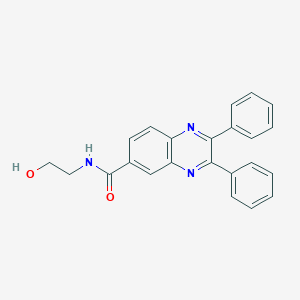

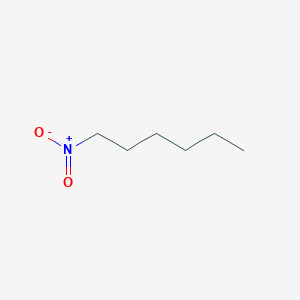

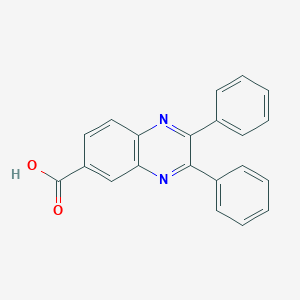

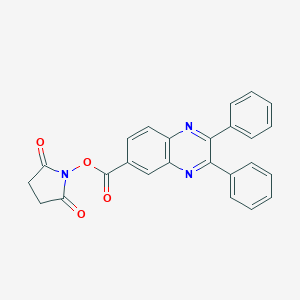

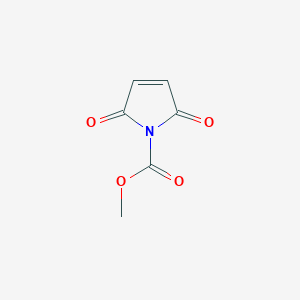

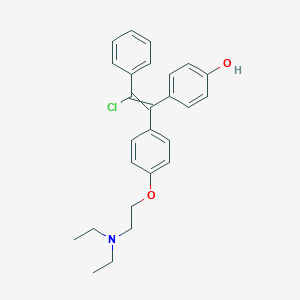

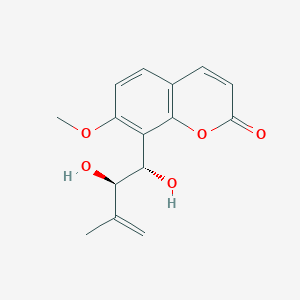

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)